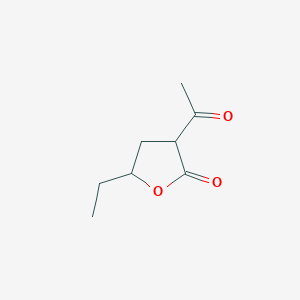

3-Acetyl-5-ethyldihydrofuran-2(3H)-one

Cat. No. B8776818

Key on ui cas rn:

3620-19-7

M. Wt: 156.18 g/mol

InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05183908

Procedure details

Sodium hydroxide (65 g, 1.625 moles) in 65 g H2O was added over a period of one hour to a stirring solution of ethyl acetoacetate (192 g, 1.47 moles), 1,2-butylene oxide (120 g, 1.66 moles) and H2O (470 g) in a two liter, four-neck flask equipped with a mechanical stirrer, thermometer, addition funnel, and condenser. The reaction was run at about 25° C. for three hours. The mixture was transferred to a separatory funnel and acidified with 155 g 20° Baume hydrochloric acid. The organic fraction (182.6 g) was placed on a Rotovap and stripped at 60° C. and 15 torr to yield 151.8 g residue and 29.5 g distillate. The main fraction (151.8 g) and a methylene chloride extract (32 g) of the aqueous phase were distilled using a Raschig ring packed column and a Perkins Triangle Head as in Example I. Three fractions were obtained upon distillation. Fraction 1 contained mostly unreacted ethyl acetoacetate. Fraction 2 (7.6 g) had a boiling point of 90-100° C. at 2 torr and contained 86.6% of the desired furanone product. Fraction 3 (88.3 g) boiled in the range 100-160° C. at 2 torr and contained 93.4% lactone. Total yield of lactone was 90.4 g or 39.3%.

[Compound]

Name

2

Quantity

7.6 g

Type

reactant

Reaction Step Two

[Compound]

Name

3

Quantity

88.3 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O1C=C[CH2:12][C:11]1=O>>[C:3]([CH:2]1[CH2:9][CH:8]([CH2:11][CH3:12])[O:7][C:1]1=[O:6])(=[O:4])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

Step Two

[Compound]

|

Name

|

2

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CC=C1)=O

|

Step Four

[Compound]

|

Name

|

3

|

|

Quantity

|

88.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CC=C1)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CC=C1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The main fraction (151.8 g) and a methylene chloride extract (32 g) of the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Three fractions were obtained upon distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

boiled in the range 100-160° C. at 2 torr

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C1C(OC(C1)CC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |